N-deacetylated BMS-202

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

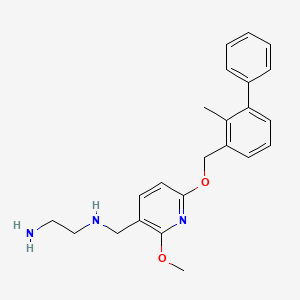

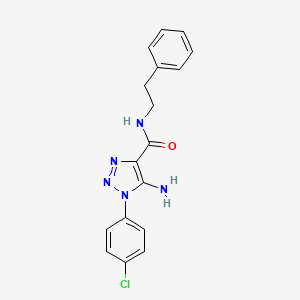

N-deacetylated BMS-202 is the deacetylated form of BMS-202 . It is a small-molecule PD-1/PD-L1 interaction inhibitor with an IC50 of 18 nM . It is mainly used for cancer research .

Molecular Structure Analysis

N-deacetylated BMS-202 is characterized by a methoxy-1-pyridine chemical structure . It exhibits a high affinity to PD-L1 dimerization . More detailed structural analysis can be found in crystallographic studies .Chemical Reactions Analysis

N-deacetylated BMS-202 is the result of a deacetylation reaction of BMS-202 . The specific chemical reactions involved in this process are not detailed in the available resources.Physical And Chemical Properties Analysis

N-deacetylated BMS-202 has a molecular formula of C23H27N3O2 and a molecular weight of 377.48 . It is soluble in DMSO at a concentration of ≥ 36 mg/mL .Applications De Recherche Scientifique

Metabolic Activation and DNA Binding

- N-deacetylation in Metabolic Activation : The metabolic N-oxidation, N-acetylation, and N-deacetylation processes, including the transformation of carcinogenic compounds like benzidine, are essential in understanding how compounds similar to N-deacetylated BMS-202 might behave in biological systems. The study by Frederick et al. (1985) in Carcinogenesis highlights the significance of these processes in hepatic metabolism, demonstrating that deacetylation can lead to the accumulation of potentially electrophilic metabolites within the liver cells, possibly serving as intermediates in the synthesis of toxic metabolites (Frederick et al., 1985).

Biomedical Applications of Chitin and Chitosan

- Chitin and Chitosan in Biomedical Applications : Research on chitin and its deacetylated variant chitosan, similar to N-deacetylated BMS-202, demonstrates their utility in wound dressing, drug delivery, and tissue engineering. Khor and Lim (2003) in Biomaterials emphasize the diverse biomedical applications of these materials, suggesting potential uses for deacetylated compounds in various medical fields (Khor & Lim, 2003).

Effects on Heparan Sulfate in Diabetes

- Impact on Heparan Sulfate in Diabetic Conditions : The decreased activity of enzymes like glucosaminyl N-deacetylase, which is involved in the biosynthesis of heparan sulfate, has been observed in diabetic conditions. Unger et al. (1991) in The Journal of Biological Chemistry report that reduced N-deacetylation activity may affect the overall structure and function of heparan sulfate in diabetic hepatocytes, indicating the importance of deacetylation processes in pathological conditions (Unger et al., 1991).

Mécanisme D'action

N-deacetylated BMS-202 inhibits the PD-1/PD-L1 interaction, which is a key mechanism in immune response . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts the PD-L1-AKT-BCAT1 axis independent of mTOR signaling . This leads to the inhibition of cell proliferation and invasion .

Safety and Hazards

Propriétés

IUPAC Name |

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-17-20(9-6-10-21(17)18-7-4-3-5-8-18)16-28-22-12-11-19(15-25-14-13-24)23(26-22)27-2/h3-12,25H,13-16,24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGJGWNPAKJGGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2370061.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2370062.png)

![N-1,3-benzodioxol-5-yl-2-[(8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2370066.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2370067.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2370071.png)

![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)

![1-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2370077.png)